molecular formula C4H9F B1596033 tert-Butyl fluoride CAS No. 353-61-7

tert-Butyl fluoride

Cat. No.: B1596033
CAS No.: 353-61-7
M. Wt: 76.11 g/mol
InChI Key: GSMZLBOYBDRGBN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl fluoride can be synthesized through several methods. One common approach involves the fluorination of tert-butyl alcohol using hydrogen fluoride or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of propane, 2-fluoro-2-methyl- may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation and purification to remove any by-products and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used to replace the fluorine atom with other groups.

    Elimination: Strong bases like sodium hydroxide or potassium hydroxide can induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various alkyl derivatives, while elimination reactions typically produce alkenes.

Scientific Research Applications

tert-Butyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which propane, 2-fluoro-2-methyl- exerts its effects depends on the specific context of its use. In chemical reactions, the fluorine atom’s electronegativity can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Propane, 2-chloro-2-methyl-: Similar in structure but with a chlorine atom instead of fluorine.

    Propane, 2-bromo-2-methyl-: Contains a bromine atom in place of fluorine.

    Propane, 2-iodo-2-methyl-: Features an iodine atom instead of fluorine.

Uniqueness

tert-Butyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s small size and high electronegativity make it particularly valuable in various applications, including pharmaceuticals and materials science.

Properties

IUPAC Name

2-fluoro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMZLBOYBDRGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059860
Record name Propane, 2-fluoro-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-61-7
Record name 2-Fluoro-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-fluoro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-fluoro-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 2-fluoro-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl fluoride
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tert-butyl fluoride?

A1: The molecular formula of this compound is C4H9F, and its molecular weight is 76.11 g/mol. []

Q2: How does this compound decompose thermally?

A2: this compound undergoes thermal decomposition primarily through a molecular mechanism, yielding hydrogen fluoride (HF) and isobutene as products. This decomposition follows first-order kinetics, and its rate constant has been determined across a temperature range of 329-370°C. []

Q3: Can you elaborate on the kinetics of this compound decomposition and how it compares to other alkyl fluorides?

A3: Studies employing shock tube techniques have revealed that the dehydrofluorination of this compound, along with isopropyl, n-butyl, and isobutyl fluorides, proceeds via a unimolecular elimination mechanism. [] The rate constants for these reactions suggest an ionic transition state, with the initial polarization of the carbon-halogen bond being the rate-determining step.

Q4: Are there any spectroscopic studies on this compound?

A4: Yes, high-resolution FTIR spectroscopy has been employed to analyze the vibrational structure of this compound in the region of the C-F chromophore absorption (800 cm-1 to 1300 cm-1). This analysis provided rotational and vibrational assignments for several strong fundamentals and hot bands. These findings are relevant for understanding the molecule's vibrational energy redistribution dynamics. []

Q5: Has this compound been studied using NMR spectroscopy?

A5: Absolutely. 19F NMR studies have provided valuable insights into the electronic environment surrounding the fluorine atom in this compound and other alkyl fluorides. [] These studies have shown a decrease in fluorine shielding with increasing alkyl substitution, a trend attributed to the involvement of fluorine lone pairs in molecular orbitals. Additionally, 1H NMR studies at low temperatures have explored methyl group tunneling frequencies in this compound trapped in heavy water hydrates. []

Q6: Has computational chemistry been used to study this compound?

A6: Yes, computational methods like G2(MP2) have proven valuable in predicting the thermodynamic properties of this compound, including its standard enthalpy of formation (ΔHf°298), entropy (S°298), and heat capacity (Cp(T)). [] These calculated values contribute to a better understanding of the molecule's stability and reactivity.

Q7: How does the structure of this compound influence its reactivity?

A7: The tertiary butyl group in this compound significantly impacts its reactivity due to the steric hindrance it provides. This bulky group makes it difficult for nucleophiles to approach the carbon atom bonded to fluorine, influencing its reaction pathways.

Q8: Are there any known catalytic applications of this compound?

A8: While this compound itself may not be widely used as a catalyst, it plays a crucial role in understanding catalytic processes. Research has explored its interaction with titanium halides (TiCl4, TiBr4, TiI4) in the polymerization of isobutene. [] This research highlighted the role of halogen exchange between this compound and titanium halides, leading to the formation of catalytically active species that initiate polymerization.

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